6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Description
Classification within Heterocyclic Nitrogen Compounds
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine belongs to the broader category of heterocyclic nitrogen compounds, which represent one of the most significant classes of organic molecules in chemical research. Heterocyclic compounds are defined as cyclic structures containing atoms of at least two different elements as members of their rings, with nitrogen heterocycles being particularly prevalent in natural products, pharmaceuticals, and synthetic materials. More than half of all known compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
Within the heterocyclic classification system, this compound specifically belongs to the naphthyridine subfamily, which represents a distinct class of diazanaphthalenes. Naphthyridines are characterized by having one nitrogen atom in each ring of the bicyclic system, distinguishing them from benzodiazines where both nitrogen atoms are located in the same ring. The 1,5-naphthyridine isomer designation indicates that the nitrogen atoms are positioned at the 1 and 5 positions of the bicyclic framework, creating a specific electronic and steric environment that influences the compound's chemical properties and reactivity patterns.
The tetrahydro designation in the compound name indicates that the 1,2,3,4-positions of the naphthyridine core have been saturated, representing a partially reduced form of the parent aromatic system. This structural modification places the compound within the category of saturated heterocycles, which typically exhibit different chemical behavior compared to their fully aromatic counterparts, often displaying properties more similar to acyclic derivatives with modified steric profiles.
| Classification Level | Category | Specific Assignment |
|---|---|---|
| General Class | Heterocyclic Compounds | Nitrogen-containing rings |
| Structural Type | Diazanaphthalenes | Two nitrogen atoms in naphthalene framework |
| Subfamily | Naphthyridines | One nitrogen per ring |
| Isomer Type | 1,5-Naphthyridine | Nitrogen at positions 1 and 5 |
| Saturation State | Tetrahydro derivative | Partially saturated system |
| Substitution Pattern | Polysubstituted | Bromo and methylpiperazinyl groups |
Historical Development of 1,5-Naphthyridine Chemistry
The historical development of 1,5-naphthyridine chemistry traces its origins to 1927, when Brobansky and Sucharda first reported the synthesis of unsubstituted 1,5-naphthyridines by adapting the Skraup quinoline synthesis to 3-aminopyridine substrates. This pioneering work established the foundational synthetic methodology that would become central to naphthyridine chemistry for decades to follow. The Skraup reaction, originally developed for quinoline synthesis, proved to be remarkably adaptable to the preparation of 1,5-naphthyridine derivatives, utilizing substituted 3-aminopyridine compounds and glycerol in the presence of various catalysts including iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, and potassium permanganate.
The research trajectory of 1,5-naphthyridine chemistry experienced significant acceleration from the year 2000 onwards, with over 600 published papers specifically related to 1,5-naphthyridine derivatives, including 400 patent applications. This dramatic increase in research activity reflects the growing recognition of the biological and chemical significance of these heterocyclic systems. The development of more sophisticated synthetic methodologies has enabled the preparation of increasingly complex derivatives, including compounds like this compound, which incorporate multiple functional groups and represent advances in both synthetic chemistry and molecular design.
Modern synthetic approaches to 1,5-naphthyridines have expanded beyond the classical Skraup methodology to include cyclization reactions, inter- and intramolecular cycloaddition processes including the Povarov reaction and [3+2] cycloadditions, and cross-coupling reactions. The Friedländer reaction has also emerged as a significant synthetic tool, particularly for the construction of benzo[b]naphthyridines and related fused systems. These methodological advances have facilitated the preparation of structurally diverse 1,5-naphthyridine derivatives with tailored substitution patterns, enabling the systematic exploration of structure-activity relationships.
The evolution of 1,5-naphthyridine chemistry has been driven by the recognition of their extensive biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties. Additionally, their applications have expanded to include roles as ligands in analytical chemistry, hydrogen acceptors, and components in organic light-emitting diodes, sensors, semiconductors, and solar cells. This broad applicability has sustained research interest and continues to drive innovation in synthetic methodology and molecular design within this chemical class.
Structural Features and Nomenclature
The structural architecture of this compound exhibits several distinctive features that define its chemical identity and properties. The compound possesses a tetrahydro-1,5-naphthyridine core structure, which consists of a bicyclic system where the pyridine rings are partially saturated at the 1,2,3,4-positions. This structural modification creates a non-aromatic six-membered ring fused to a pyridine ring, resulting in altered electronic properties compared to the fully aromatic parent system.
The bromine substituent at the 6-position introduces significant electronic and steric effects into the molecular framework. Bromine, being a halogen with substantial electronegativity and size, serves as both an electron-withdrawing group and a potential site for further chemical transformations through cross-coupling reactions. The positioning of this halogen at the 6-position places it adjacent to one of the nitrogen atoms in the naphthyridine system, creating opportunities for intramolecular interactions that may influence conformational preferences and chemical reactivity.
The 4-methylpiperazin-1-yl substituent at the 8-position represents a complex heterocyclic appendage that significantly increases the molecular complexity and potential for biological activity. The piperazine ring system is a saturated six-membered dinitrogen heterocycle that frequently appears in pharmaceutical compounds due to its favorable pharmacological properties. The methyl substitution on the piperazine nitrogen creates an additional site of molecular recognition and may influence the compound's interaction with biological targets.
| Structural Component | Position | Chemical Significance | Molecular Contribution |
|---|---|---|---|
| Tetrahydro core | 1,2,3,4 | Partial saturation | Reduced aromaticity, increased flexibility |
| Bromine substituent | 6 | Halogen functionality | Electron withdrawal, synthetic handle |
| Piperazine moiety | 8 | Heterocyclic appendage | Potential biological activity |
| Methyl group | Piperazine N | Alkyl substitution | Steric and electronic modulation |
| Nitrogen atoms | 1,5 | Heteroatoms | Metal coordination, hydrogen bonding |
The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The base name "1,5-naphthyridine" indicates the core bicyclic structure with nitrogen atoms at positions 1 and 5. The "1,2,3,4-tetrahydro" prefix specifies the saturation state of one ring, while the numerical prefixes "6-bromo" and "8-" identify the positions and nature of the substituents. The complete name systematically describes the entire molecular architecture, enabling unambiguous identification of the compound's structure.
The molecular formula C13H19BrN4 reflects the elemental composition, indicating thirteen carbon atoms, nineteen hydrogen atoms, one bromine atom, and four nitrogen atoms. This composition confirms the presence of the naphthyridine core (contributing two nitrogen atoms) and the piperazine substituent (contributing two additional nitrogen atoms), along with the bromine substituent and appropriate number of carbon and hydrogen atoms to complete the structure.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of contemporary chemical science. The compound exemplifies the sophisticated molecular architectures achievable through modern synthetic methodology applied to the 1,5-naphthyridine scaffold, demonstrating the successful integration of multiple functional groups into a single heterocyclic framework. This level of structural complexity represents significant advances in synthetic planning and execution, particularly in the context of developing biologically relevant molecules.
From a synthetic chemistry perspective, this compound illustrates the versatility of 1,5-naphthyridine derivatives as platforms for chemical diversification. The presence of both the bromine substituent and the piperazine moiety creates multiple sites for further chemical modification, enabling the systematic exploration of structure-activity relationships and the development of compound libraries for biological screening. The bromine atom serves as a particularly valuable synthetic handle, facilitating cross-coupling reactions that can introduce additional diversity into the molecular framework.
The structural features of this compound align with contemporary trends in heterocyclic chemistry research, particularly the emphasis on developing molecules with potential biological activity. The 1,5-naphthyridine core has been extensively studied for its biological properties, with derivatives showing antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. The incorporation of the piperazine moiety, which frequently appears in pharmaceutical compounds, suggests potential for biological relevance and therapeutic applications.
Research into 1,5-naphthyridine derivatives has demonstrated their utility as ligands for metal complex formation, which has implications for both analytical chemistry and materials science applications. The multiple nitrogen atoms in this compound provide potential coordination sites for metal ions, enabling the formation of coordination complexes with diverse properties and applications. This coordination chemistry aspect represents an important research direction that extends beyond traditional organic chemistry into inorganic and materials chemistry domains.
| Research Domain | Significance | Specific Contributions |
|---|---|---|
| Synthetic Methodology | Advanced synthesis | Multi-step heterocyclic construction |
| Structure-Activity Studies | Biological screening | Systematic modification platforms |
| Coordination Chemistry | Metal complexation | Multiple nitrogen coordination sites |
| Materials Science | Functional materials | Electronic and optical properties |
| Pharmaceutical Chemistry | Drug development | Bioactive heterocyclic frameworks |
The compound also contributes to fundamental understanding of heterocyclic chemistry through its structural diversity and the opportunity it provides for studying electronic and steric effects in complex molecular systems. The combination of aromatic, aliphatic, and heterocyclic components within a single molecule creates a rich environment for investigating intramolecular interactions, conformational preferences, and chemical reactivity patterns that advance theoretical understanding of heterocyclic chemistry.
Relationship to Other Naphthyridine Derivatives
This compound exists within a comprehensive family of naphthyridine derivatives that collectively demonstrate the structural diversity achievable within this heterocyclic class. The naphthyridine family encompasses six constitutional isomers based on the relative positions of the nitrogen atoms, including 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. Each isomer exhibits distinct electronic properties and reactivity patterns due to the different spatial arrangements of the nitrogen heteroatoms within the bicyclic framework.
Compared to other 1,5-naphthyridine derivatives documented in the chemical literature, this compound represents a highly substituted example that incorporates both halogen and heterocyclic substituents. Simpler 1,5-naphthyridine derivatives include compounds such as 6-Bromo-1,8-naphthyridin-2-amine, which contains amino and bromo substituents but lacks the complex piperazine appendage. The progression from simple to complex substitution patterns within the 1,5-naphthyridine series illustrates the systematic development of this chemical class toward increasingly sophisticated molecular architectures.
The relationship between this compound and other tetrahydro-1,5-naphthyridine derivatives reveals important structure-property relationships within partially saturated naphthyridine systems. For example, 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine represents a constitutional isomer with different nitrogen positioning and saturation patterns, demonstrating how subtle structural changes can lead to distinct chemical entities with potentially different properties. These structural variations provide valuable insights into the effects of nitrogen positioning and ring saturation on molecular behavior.
The incorporation of piperazine substituents appears in several related naphthyridine derivatives, suggesting a recurring structural motif in this chemical class. Similar compounds include various tetrahydro-1,5-naphthyridine derivatives with different piperazine substitution patterns, indicating that the combination of naphthyridine cores with piperazine appendages represents a productive area of chemical space exploration. These structural relationships suggest common synthetic strategies and potentially similar biological activities among related compounds.
| Compound Type | Structural Features | Relationship to Target Compound |
|---|---|---|
| Simple 1,5-naphthyridines | Minimal substitution | Core scaffold relationship |
| Halogenated derivatives | Bromo substitution | Similar reactivity patterns |
| Piperazine-substituted | Heterocyclic appendages | Analogous substitution motifs |
| Tetrahydro variants | Partial saturation | Shared saturation state |
| Constitutional isomers | Different N positioning | Comparative electronic properties |
The broader context of fused 1,5-naphthyridine derivatives provides additional perspective on the significance of this compound within heterocyclic chemistry. Fused systems such as benzo[b]naphthyridines represent extended aromatic frameworks that share the core 1,5-naphthyridine motif while providing additional sites for substitution and modification. These fused derivatives often exhibit enhanced biological activities and demonstrate the potential for further structural elaboration of the basic naphthyridine scaffold.
The synthetic approaches used to prepare this compound likely draw upon established methodologies for naphthyridine synthesis, including variations of the Skraup reaction, Friedländer synthesis, and nucleophilic substitution reactions for introducing the piperazine substituent. These synthetic relationships connect the compound to the broader methodological framework of naphthyridine chemistry and demonstrate the application of established synthetic principles to create structurally complex derivatives.
Properties
IUPAC Name |
6-bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4/c1-17-5-7-18(8-6-17)11-9-12(14)16-10-3-2-4-15-13(10)11/h9,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJFUXFVAPLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2NCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to 1,5-Naphthyridines and Tetrahydro-1,5-Naphthyridines
1,5-Naphthyridines are bicyclic heterocycles containing two nitrogen atoms at positions 1 and 5 of the fused pyridine rings. Their synthesis typically involves:
- Cyclization reactions from substituted pyridine precursors or aliphatic substrates.
- Ring closure via condensation or cyclocondensation involving aminopyridines and β-ketoesters or related synthons.
- Functional group transformations such as halogenation (bromination) and amination to introduce substituents like piperazine derivatives.
Partially or fully reduced 1,5-naphthyridines (including tetrahydro derivatives) are often synthesized by similar routes but may include additional reduction steps or selective hydrogenation to achieve the tetrahydro state.
Preparation of the 1,2,3,4-Tetrahydro-1,5-Naphthyridine Core
The tetrahydro-1,5-naphthyridine core can be prepared by:
- Cyclocondensation of substituted pyridine derivatives bearing appropriate side chains that enable ring closure.
- Thermal cyclization of aminopyridine derivatives with β-ketoesters or related compounds, often under reflux in high-boiling solvents such as diphenyl ether or Dowtherm A.
- Reduction of fully aromatic naphthyridines to tetrahydro derivatives using selective hydrogenation catalysts.
For example, 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives have been synthesized starting from 2-methylnicotinic esters, followed by amidation and cyclization steps. Similar strategies apply to 1,5-naphthyridines, adjusting for the nitrogen positions.
Bromination at the 6-Position
Selective bromination of the naphthyridine ring is a key step to introduce the 6-bromo substituent:
- N-Bromosuccinimide (NBS) in solvents such as 1,2-dichloroethane at room temperature is effective for bromination at activated positions on the pyridine ring.
- The reaction conditions typically involve stirring the naphthyridine substrate with NBS for several hours, followed by filtration and purification to isolate the 6-bromo derivative in high yield (e.g., 86% reported for a related 1,6-naphthyridine).
This method is mild and selective, avoiding over-bromination or ring degradation.
Representative Synthetic Scheme Summary
Detailed Research Findings and Notes
- Cyclization efficiency: The yield of tetrahydro-1,5-naphthyridine cores via cyclocondensation depends on substituents and reaction conditions; typical yields range from 60-90% depending on substrate and solvent.
- Bromination selectivity: NBS bromination is favored at electron-rich positions adjacent to nitrogen atoms in the ring, providing regioselectivity for the 6-position in the naphthyridine system.
- Amination conditions: Pd-catalyzed amination reactions require careful optimization of ligands and bases to avoid dehalogenation or side reactions; common catalysts include Pd2(dba)3 with phosphine ligands.
- Purification: Final compounds are purified by recrystallization or chromatography; melting points and NMR spectroscopy confirm the structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 311.22 g/mol. Its structure includes a naphthyridine core substituted with a bromine atom and a piperazine moiety, which contributes to its biological activity.
Antidepressant Activity
Research indicates that derivatives of 6-bromo compounds exhibit antidepressant-like effects in animal models. The piperazine group is known for its interaction with serotonin receptors, which may enhance mood regulation and alleviate depressive symptoms. A study demonstrated that similar compounds showed significant reductions in immobility time in forced swim tests, suggesting potential for development as antidepressants .
Antitumor Activity
Compounds related to 6-bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine have been evaluated for their antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have indicated that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the bromine atom and piperazine group onto the naphthyridine scaffold. This synthetic pathway is crucial for optimizing the compound's biological activity and enhancing its pharmacological profile.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets in biological systems. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
(a) 6-Bromo-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine
- Key Difference : Replaces 4-methylpiperazine with pyrrolidine (5-membered ring).
- Impact: Pyrrolidine’s smaller ring size and lower basicity (pKa ~11.3 vs. piperazine’s ~9.8) may alter binding interactions in biological systems.
- Applications : Pyrrolidine analogs are often explored for CNS-targeted drugs due to their ability to cross the blood-brain barrier.
(b) 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
- Key Difference : Methoxy group replaces 4-methylpiperazine.
- Impact : The electron-donating methoxy group reduces electrophilicity at position 8, limiting reactivity for further substitution. This analog has a lower molecular weight (243.10 g/mol vs. ~340 g/mol for the target compound) and simpler synthesis .
- Applications : Methoxy derivatives are typically intermediates in medicinal chemistry due to their stability.
Core Structure Modifications
(a) 4-Bromo-8-methyl-1,5-naphthyridine
- Impact : Aromaticity increases planarity and rigidity, which may enhance stacking interactions in DNA or protein binding. However, reduced solubility compared to the tetrahydro analog .
- Applications : Aromatic bromo-naphthyridines are common in kinase inhibitor development.
(b) 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
- Key Difference : Incorporates a ketone group and partial saturation.
- Impact : The ketone introduces hydrogen-bonding capability, improving solubility but reducing stability under basic conditions. Structural similarity score: 0.69 vs. target compound .
- Applications : Ketone-containing analogs are explored for antiviral activity.
Substituent Positioning
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₈BrN₅ | ~340 | 6-Br, 8-4-methylpiperazine | Suzuki coupling, nucleophilic substitution |
| 6-Bromo-8-(pyrrolidin-1-yl)-analog | C₁₂H₁₆BrN₄ | ~311 | 6-Br, 8-pyrrolidine | Limited cross-coupling utility |
| 6-Bromo-8-methoxy-analog | C₉H₁₁BrN₂O | 243.10 | 6-Br, 8-OCH₃ | Stable intermediate, low reactivity |
| 4-Bromo-8-methyl-1,5-naphthyridine | C₉H₇BrN₂ | 223.07 | 4-Br, 8-CH₃ (aromatic core) | High planarity, kinase inhibition |
Biological Activity
6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H16BrN3
- Molecular Weight: 311.22076 g/mol
- CAS Number: 1263212-76-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Studies indicate that naphthyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators such as p21 and p53. This leads to cell cycle arrest and subsequent cell death in malignancies .
- Case Studies: In vitro studies have shown that similar naphthyridine compounds can inhibit the growth of various cancer cell lines, including lung (H1299) and cervical (HeLa) cancers. The IC50 values for these compounds range from 10.47 to 15.03 μg/mL .
Neuropharmacological Effects
Research has also highlighted the neuropharmacological potential of naphthyridine derivatives:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways. This suggests a role in treating neuropsychiatric disorders .
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression.
- Receptor Interaction: It can modulate receptor activity by binding to sites on neurotransmitter receptors.
- Induction of Apoptosis: The activation of apoptotic pathways contributes to its anticancer effects.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique properties of this compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer; Neuropharmacological effects |
| Aaptamine | Aaptamine | Anticancer; DNA intercalation |
| 5-bromo-1,3-dimethyluracil | 5-bromo | Less versatile; lower biological activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Bromo-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine, and how can reaction conditions be optimized for high yield?
- Methodology : Brominated naphthyridines are typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing with NaOH/MeOH/H₂O followed by pH adjustment (HCl to pH 7) achieved an 88% yield in a related bromo-naphthyridine synthesis . Optimize conditions by varying solvent polarity, temperature, and catalyst systems (e.g., Pd-mediated cross-coupling for introducing the 4-methylpiperazine group). Monitor intermediates via TLC or HPLC to minimize byproducts.
Q. How can researchers characterize the physical and chemical properties (e.g., solubility, stability) of this compound to ensure reproducibility in experiments?
- Methodology : Use techniques like differential scanning calorimetry (DSC) to determine melting points (e.g., 295.8°C for a structurally similar bromo-naphthyridine ). Measure solubility in polar/nonpolar solvents via gravimetric analysis. Stability studies under varying pH and temperatures (e.g., 25°C vs. 40°C) can inform storage conditions. Vapor pressure data (e.g., 0.001 mmHg at 25°C ) aids in assessing volatility.
Q. What spectroscopic methods are most effective for structural elucidation and purity assessment?
- Methodology : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and piperazine groups). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₇N·ClH, MW 223.742 for a related compound ). Purity is assessed via HPLC with UV detection at λ ~254 nm, referencing retention times against standards.
Advanced Research Questions
Q. How does the bromo substituent influence the reactivity of 1,5-naphthyridine derivatives in cross-coupling reactions?
- Methodology : The bromo group acts as a leaving site in Suzuki-Miyaura or Buchwald-Hartwig couplings. Screen palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to optimize C–N bond formation with the 4-methylpiperazine moiety. Compare yields and selectivity using informer libraries (e.g., Aryl Halide Chemistry Informer Library ).
Q. What role does the 4-methylpiperazine group play in modulating biological activity or pharmacokinetic properties?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying piperazine substituents (e.g., methyl vs. phenyl). Assess solubility, logP, and membrane permeability via shake-flask or PAMPA assays. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes .
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity or interactions in complex systems?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations in explicit solvent (e.g., water/ethanol) model solvation effects. For biological targets, ensemble docking evaluates conformational flexibility of the piperazine group .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles for brominated naphthyridines?
- Methodology : Systematic variation of reaction parameters (e.g., pH, temperature) identifies critical factors. For example, adjusting HCl addition rate during pH neutralization reduces side reactions . Use LC-MS to characterize byproducts and optimize purification (e.g., column chromatography with EtOAc/hexane gradients).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
